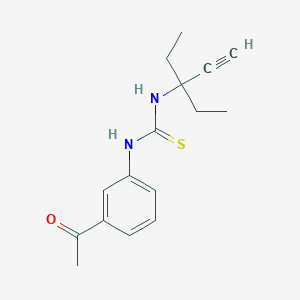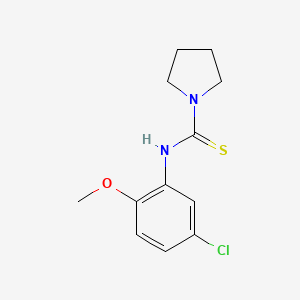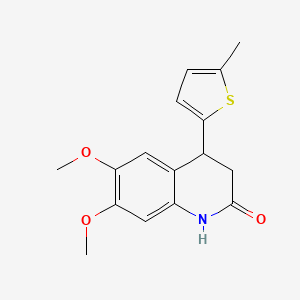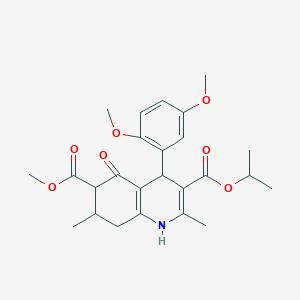
N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea
説明
N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea, also known as ADPT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. ADPT belongs to the class of thiourea compounds, which have been widely studied for their biological and pharmacological properties.
作用機序
The mechanism of action of N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that play a role in cancer cell growth and inflammation. N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which may contribute to the anticancer activity of N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea. Additionally, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been shown to exhibit antioxidant and anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. In animal studies, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been shown to reduce tumor growth and improve survival rates in mice with breast cancer.
実験室実験の利点と制限
N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent anticancer and anti-inflammatory properties. However, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea also has some limitations. It is not very soluble in water, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea and its potential applications in the treatment of inflammatory diseases. Finally, there is potential for the use of N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea in the development of new materials and catalysts, which could have a range of industrial applications.
科学的研究の応用
N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells in vitro. Additionally, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been shown to exhibit anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases. In materials science, N-(3-acetylphenyl)-N'-(1,1-diethyl-2-propyn-1-yl)thiourea has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-(3-ethylpent-1-yn-3-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-5-16(6-2,7-3)18-15(20)17-14-10-8-9-13(11-14)12(4)19/h1,8-11H,6-7H2,2-4H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLZHSYKHCQXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=S)NC1=CC=CC(=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(3-ethylpent-1-yn-3-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-chloro-2-(3-methoxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115885.png)



![N,N'-1,6-hexanediylbis[2-(4-isopropylphenoxy)acetamide]](/img/structure/B4115921.png)
![{4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B4115926.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115931.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(4-isopropylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4115949.png)
![N-(4-bromophenyl)-2-[2-(4-chloro-2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4115961.png)
![N-(4-sec-butylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4115965.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4115975.png)
![N-(3-fluorophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4115980.png)